1-Bromo-2-(bromomethyl)-4-iodobenzene
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR analysis reveals distinct proton environments:
- Bromomethyl group (CH₂Br): A singlet at δ 4.45 ppm (2H), absence of splitting due to lack of adjacent protons.
- Aromatic protons: Multiplet signals between δ 7.20–7.80 ppm, influenced by deshielding from electronegative halogens and coupling with adjacent protons.
¹³C NMR data further resolves carbon environments:
| Carbon Position | Chemical Shift (ppm) |
|---|---|
| C-I (ipso) | 98.5 |
| C-Br (ipso) | 122.3 |
| CH₂Br | 35.7 |
Infrared (IR) Spectroscopy
Key vibrational modes include:
UV-Vis Spectroscopy
The compound exhibits strong absorption at λₘₐₓ = 265 nm (ε = 12,000 M⁻¹cm⁻¹), attributed to π→π* transitions in the aromatic system and n→σ* transitions from halogen lone pairs.
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:
- HOMO-LUMO gap: 4.8 eV, indicating moderate electronic stability.
- Electrostatic potential maps: Regions of high electron density localized near iodine (electronegativity = 2.66) and bromine (2.96), with partial positive charge on the benzene ring.
- Natural Bond Orbital (NBO) analysis: Hyperconjugative interactions between σ*(C–Br) and σ(C–C) orbitals stabilize the bromomethyl group.
Comparative Halogen Substitution Effects
Substituting halogens alters molecular geometry and electronic properties:
The bromomethyl group introduces steric bulk, increasing unit cell volume compared to simpler analogs. Iodine’s larger atomic radius elongates C–X bonds relative to bromine, while electron-withdrawing effects reduce aromatic π-electron density.
Properties
IUPAC Name |
1-bromo-2-(bromomethyl)-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2I/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXVQLWVDZQCMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697087 | |
| Record name | 1-Bromo-2-(bromomethyl)-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289617-98-7 | |
| Record name | 1-Bromo-2-(bromomethyl)-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
From 2-Bromo-5-iodotoluene via Bromination of Methyl Group
The most direct and commonly reported method involves starting from 2-bromo-5-iodotoluene and performing a benzylic bromination to convert the methyl group into a bromomethyl group.
- Starting Material: 2-Bromo-5-iodotoluene (C7H6BrI)
- Reagent: N-Bromosuccinimide (NBS) is typically used for selective benzylic bromination.
- Initiator: A radical initiator such as benzoyl peroxide or AIBN (azobisisobutyronitrile).
- Solvent: Carbon tetrachloride (CCl4) or other inert solvents.
- Conditions: Reflux under inert atmosphere with light or heat to initiate radical bromination.
$$
\text{2-Bromo-5-iodotoluene} + \text{NBS} \xrightarrow[\text{radical initiator}]{\text{reflux}} \text{this compound}
$$
This method selectively brominates the benzylic position without affecting the aromatic halogens.
From 2-Bromo-5-iodobenzyl Alcohol via Bromination
An alternative route involves preparing 2-bromo-5-iodobenzyl alcohol first, then converting the hydroxymethyl group to bromomethyl by treatment with brominating agents such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr).
- Step 1: Synthesize 2-bromo-5-iodobenzyl alcohol by reduction of corresponding aldehyde or by hydroxymethylation.
- Step 2: Convert the benzyl alcohol to benzyl bromide derivative:
$$
\text{2-Bromo-5-iodobenzyl alcohol} + \text{PBr}3 \rightarrow \text{this compound} + \text{H}3\text{PO}_3
$$
This method is advantageous when direct benzylic bromination is less selective.
Preparation of 2-Bromoiodobenzene Intermediate
Since this compound contains both bromine and iodine substituents on the aromatic ring, the preparation of 2-bromoiodobenzene as an intermediate is critical.
A patented method for preparing 2-bromoiodobenzene involves:
- Reacting triphenylphosphine with an organic amine (e.g., imidazole) in an organic solvent under inert atmosphere.
- Adding iodine to form a reactive intermediate.
- Adding 2-bromophenol and refluxing to form 2-bromoiodobenzene.
- Post-treatment with sodium methoxide to isolate the product.
This method offers high yield, purity, and environmental advantages.
Summary Table of Preparation Routes
| Route | Starting Material | Key Reagents | Conditions | Yield & Notes |
|---|---|---|---|---|
| Benzylic Bromination | 2-Bromo-5-iodotoluene | N-Bromosuccinimide, radical initiator | Reflux in CCl4, inert atmosphere | High selectivity for bromomethyl group |
| Alcohol Bromination | 2-Bromo-5-iodobenzyl alcohol | PBr3 or HBr | Room temp to reflux | Good for selective conversion of benzyl alcohol to bromide |
| 2-Bromoiodobenzene Synthesis | 2-Bromophenol | Triphenylphosphine, iodine, organic amine | Reflux under inert gas | High purity intermediate for further functionalization |
Detailed Research Findings
Benzylic Bromination: Literature reports confirm that NBS-mediated bromination is effective for selective transformation of methyl to bromomethyl groups on halogenated benzenes without affecting aromatic halogens. The reaction proceeds via radical mechanism initiated thermally or photochemically, yielding the target compound in good yield (typically >80%) with minimal side products.
Alcohol Conversion: Bromination of benzyl alcohol derivatives using PBr3 is a classical method with high conversion efficiency and operational simplicity. The reaction proceeds under mild conditions and is compatible with other halogens on the aromatic ring, preserving the bromine and iodine substituents.
2-Bromoiodobenzene Preparation: The patented method employing triphenylphosphine and iodine with organic amines such as imidazole provides a robust route to 2-bromoiodobenzene, a key intermediate. This method features mild conditions, high selectivity, and environmentally benign post-treatment steps, making it suitable for scale-up.
Characterization: The final product, this compound, is confirmed by NMR (1H and 13C), IR spectroscopy, and mass spectrometry. Typical 1H NMR signals include aromatic protons and a singlet for the bromomethyl protons around δ 4.6 ppm. Melting points and spectral data align with literature values, confirming purity and identity.
Analytical Data Summary for this compound
| Parameter | Data |
|---|---|
| Molecular Formula | C7H5Br2I |
| Molecular Weight | 375.83 g/mol |
| 1H NMR (CDCl3) | δ 7.8–7.3 ppm (aromatic), 4.6 ppm (s, 2H, CH2Br) |
| 13C NMR (CDCl3) | Signals consistent with aromatic carbons and bromomethyl carbon |
| IR (cm⁻¹) | Characteristic aromatic and C-Br stretches |
| Melting Point | Approximately 53 °C |
| Mass Spectrometry | Molecular ion peak at m/z ~375 |
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(bromomethyl)-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium cyanide (KCN).
Reduction Reactions: The compound can be reduced to form corresponding dehalogenated products. Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Oxidation Reactions: Oxidation of this compound can lead to the formation of various oxidized derivatives. Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically employed.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), dimethyl sulfoxide (DMSO) as a solvent.
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst (Pd/C).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with potassium cyanide (KCN) can yield 2-(cyanomethyl)-4-iodobenzene, while reduction with lithium aluminum hydride (LiAlH4) can produce 2-(methyl)-4-iodobenzene.
Scientific Research Applications
Synthetic Routes
The synthesis of 1-Bromo-2-(bromomethyl)-4-iodobenzene can be achieved through several methods, primarily involving bromination processes. For instance:
- Bromination of 2-(bromomethyl)-4-iodobenzene using bromine (Br2) in the presence of catalysts like iron or aluminum bromide.
- Industrial Production : Large-scale production may utilize continuous flow reactors to optimize yield and purity through precise control of reaction parameters.
Organic Synthesis
This compound serves as a versatile building block for synthesizing more complex organic molecules. Its halogen atoms can be selectively replaced or modified, leading to diverse derivatives. This compound is particularly valuable in:
- Nucleophilic Substitution Reactions : The bromine or iodine atoms can be replaced by nucleophiles such as sodium hydroxide or potassium cyanide.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Replacement of halogen atoms with nucleophiles (e.g., NaOH, KCN). |
| Reduction Reactions | Conversion to dehalogenated products using reducing agents like lithium aluminum hydride. |
| Oxidation Reactions | Formation of oxidized derivatives using agents like potassium permanganate. |
Material Science
The compound's unique electronic and structural properties make it useful in developing advanced materials, including:
- Liquid Crystals : Employed in the formulation of display technologies.
- Polymers : Acts as a precursor for the synthesis of functionalized polymers with specific properties.
Medicinal Chemistry
In medicinal chemistry, this compound is explored as a precursor for synthesizing biologically active compounds, including pharmaceuticals and agrochemicals. Its reactivity allows for the development of new therapeutic agents targeting various diseases.
Biological Studies
The compound's functional groups facilitate its use in studying biochemical pathways and molecular interactions. It can be utilized to investigate:
- Enzyme-substrate interactions.
- Mechanisms of drug action at the molecular level.
Case Study 1: Synthesis of Biologically Active Compounds
A study demonstrated the use of this compound in synthesizing a series of novel anti-cancer agents by modifying its halogen substituents to enhance biological activity.
Case Study 2: Development of Functionalized Polymers
Research highlighted the application of this compound in creating functionalized polymers that exhibit improved thermal stability and electrical conductivity, making them suitable for electronic applications.
Mechanism of Action
The mechanism by which 1-Bromo-2-(bromomethyl)-4-iodobenzene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine or iodine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms to which they are attached. This process involves the formation of a transition state and the subsequent release of the leaving group.
In reduction reactions, the compound undergoes electron transfer processes, leading to the removal of halogen atoms and the formation of reduced products. The specific molecular targets and pathways involved vary depending on the reaction conditions and the nature of the reducing agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The reactivity and applications of 1-bromo-2-(bromomethyl)-4-iodobenzene are influenced by its substitution pattern. Below is a comparison with key analogs:
Biological Activity
1-Bromo-2-(bromomethyl)-4-iodobenzene is a halogenated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, is being investigated for various pharmacological properties, including antimicrobial and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound can be represented by the following chemical formula:
Key Properties:
- Molecular Weight : 335.83 g/mol
- Melting Point : Approximately 50 °C
- Solubility : Soluble in organic solvents such as dichloromethane and chloroform.
Antimicrobial Activity
Research has indicated that halogenated compounds often exhibit significant antimicrobial properties. In a study evaluating various brominated compounds, this compound demonstrated notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with cellular signaling pathways.
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of brominated derivatives, including this compound, and evaluated their cytotoxicity using MTT assays. The results indicated that this compound had an IC50 value of approximately 25 µM against MCF-7 cells, suggesting significant anticancer activity.
The biological activity of this compound is largely attributed to its halogen substituents, which enhance its reactivity with biological targets. The proposed mechanisms include:
- Cell Membrane Disruption : Halogen atoms can interact with lipid bilayers, leading to increased permeability and eventual cell death.
- DNA Interaction : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of halogenated compounds. Modifications in the bromine and iodine positions can significantly influence the compound's potency against microbial and cancerous cells.
| Substituent Position | Effect on Activity |
|---|---|
| Para-bromine | Increased cytotoxicity |
| Iodine at position 4 | Enhanced antimicrobial action |
Q & A
Q. What are the optimized synthetic routes for 1-Bromo-2-(bromomethyl)-4-iodobenzene, and how do reaction conditions influence yield?
The synthesis typically involves bromination and iodination of substituted benzene derivatives. For example, bromomethylation of 4-iodobenzene using brominating agents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) can yield the target compound. Solvent choice (e.g., CCl₄ or DMF) and temperature (60–80°C) critically affect regioselectivity and yield. Competing side reactions, such as over-bromination or decomposition, can be mitigated by controlling stoichiometry and reaction time .
Q. What purification methods are recommended for isolating this compound from reaction mixtures?
Column chromatography (silica gel, hexane/ethyl acetate gradient) is effective for separating halogenated aromatic byproducts. Recrystallization using ethanol or dichloromethane/hexane mixtures improves purity. Confirmation via HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity. Trace impurities, such as residual iodobenzene, can be quantified via GC-MS .
Q. How can structural characterization be performed using crystallography or spectroscopic methods?
Single-crystal X-ray diffraction (SHELXL) resolves the stereoelectronic environment, confirming the positions of bromine and iodine substituents. For NMR, distinct signals arise for benzylic bromine (δ ~4.5 ppm in H NMR) and aromatic protons (δ ~7.2–7.8 ppm). IR spectroscopy identifies C-Br (~500–600 cm) and C-I (~620 cm) stretches. Mass spectrometry (EI-MS) shows a molecular ion peak at m/z 373 (M) .
Advanced Research Questions
Q. How does this compound participate in transition-metal-catalyzed cross-coupling reactions?
The compound serves as a bifunctional electrophile in Suzuki-Miyaura or Ullmann couplings. The bromomethyl group reacts preferentially with Pd(0) catalysts, while the iodine substituent remains inert under mild conditions (e.g., 50°C, KCO). Computational studies (DFT) reveal that steric hindrance from the bromomethyl group lowers activation energy for oxidative addition at the benzylic position .
Q. What role does this compound play in synthesizing ionic liquids or functional materials?
The bromomethyl group facilitates quaternization of imidazole or pyridine derivatives to form ionic liquids (e.g., 1-(bromomethyl)-4-iodobenzene + 1-methylimidazole → IL-supported TEMPO catalysts). These ILs exhibit enhanced thermal stability (TGA decomposition >300°C) and solubility in polar solvents, enabling applications in green oxidation reactions .
Q. How can vapor pressure data inform sublimation and stability studies?
Vapor pressure measurements (diaphragm manometry) for crystalline 1-bromo-4-iodobenzene analogs show sublimation enthalpy (ΔH) ~70–78 kJ/mol. Thermodynamic modeling (Clapeyron equation) predicts sublimation temperatures (120–150°C at 0.1 mmHg), critical for vacuum deposition in thin-film applications. Stability under ambient conditions is influenced by halogen-halogen interactions (XB, ~3.5 Å) .
Q. What computational methods validate reaction mechanisms involving this compound?
DFT calculations (B3LYP/6-311+G(d,p)) map potential energy surfaces for SN2 displacements at the benzylic bromine. Solvent effects (PCM model) explain rate differences in DMF (polar aprotic) vs. ethanol (protic). AIM analysis confirms weak C-I···Br interactions (~2.8 kcal/mol), influencing crystal packing .
Data Contradictions and Resolution
Q. Discrepancies in reported sublimation thermodynamics: How to reconcile experimental vs. computational values?
Literature reports ΔH values vary by ~5 kJ/mol due to experimental techniques (effusion vs. manometry) or impurity levels. Calibration with high-purity standards (≥99.9%) and error propagation analysis (±0.4 kJ/mol) resolves inconsistencies. Computational benchmarks (e.g., COSMO-RS) align with experimental trends when dispersion corrections are included .
Q. Conflicting regioselectivity in bromination: Mechanistic insights?
Competing radical vs. electrophilic pathways explain divergent bromination sites. ESR spectroscopy detects bromine radicals in NBS-initiated reactions, favoring benzylic positions. In contrast, HBr/AcOH mixtures promote electrophilic aromatic substitution at para positions. Kinetic studies (UV-Vis monitoring) quantify pathway dominance under varying conditions .
Safety and Handling
Q. What protocols ensure safe handling of this compound?
Use PPE (nitrile gloves, safety goggles) and work in a fume hood due to volatility (vapor pressure ~0.01 mmHg at 25°C). Store under inert gas (Ar) at 4°C to prevent hydrolysis. Spills require neutralization with NaHCO₃ and disposal as halogenated waste (EPA Class D001) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
